

Application Notes and Protocols for N,O-Didesmethylvenlafaxine Certified Reference Standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,O-Didesmethylvenlafaxine*

Cat. No.: *B015946*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Didesmethylvenlafaxine is a metabolite of the antidepressant drug venlafaxine.[1] Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorders.[2][3] It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and to a lesser extent CYP2C19, into several metabolites, including the pharmacologically active O-desmethylvenlafaxine (ODV) and the less active N-desmethylvenlafaxine (NDV).[4][5] **N,O-Didesmethylvenlafaxine** is a subsequent, minor metabolite formed from the demethylation of ODV and NDV.[4] The quantification of venlafaxine and its metabolites, including **N,O-Didesmethylvenlafaxine**, in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments.[1][6] This document provides detailed application notes and protocols for the use of **N,O-Didesmethylvenlafaxine** certified reference standard in chromatographic analysis.

Chromatographic and Mass Spectrometric Data

The following table summarizes typical parameters from validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of venlafaxine and its

metabolites, including **N,O-Didesmethylvenlafaxine**. These parameters can serve as a starting point for method development and validation.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Venlafaxine (VEN)	278.27	121.11
O-Desmethylvenlafaxine (ODV)	264.28	107.10
N-Desmethylvenlafaxine (NDV)	264.27	-
N,O-Didesmethylvenlafaxine	-	-

Note: Specific mass transition data for **N,O-Didesmethylvenlafaxine** was not explicitly available in the provided search results. These values would need to be determined empirically during method development.

Experimental Protocols

Protocol 1: Quantification of N,O-Didesmethylvenlafaxine in Human Plasma by LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of **N,O-Didesmethylvenlafaxine** from human plasma. It is based on common methodologies found in the scientific literature and should be optimized for specific laboratory conditions and instrumentation.^{[7][8][9]}

1. Materials and Reagents

- **N,O-Didesmethylvenlafaxine** Certified Reference Standard
- Internal Standard (IS) (e.g., a stable isotope-labeled analog of the analyte)
- Human plasma (K2EDTA)
- Acetonitrile (ACN), HPLC grade

- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, deionized
- Solid Phase Extraction (SPE) cartridges (e.g., C8 or mixed-mode cation exchange)[7]

2. Sample Preparation (Solid Phase Extraction)

- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. [7]
- Loading: To 500 μ L of plasma, add the internal standard. Load the sample onto the conditioned SPE cartridge.[7]
- Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.[7]
- Elution: Elute the analytes with 1 mL of a stronger organic solvent, often with a basic modifier (e.g., 5% ammonium hydroxide in methanol).[7]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 μ L) of the initial mobile phase.[7]

3. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 μ m) is a common choice.[7]
- Mobile Phase A: 0.1% Formic acid in water.[7]

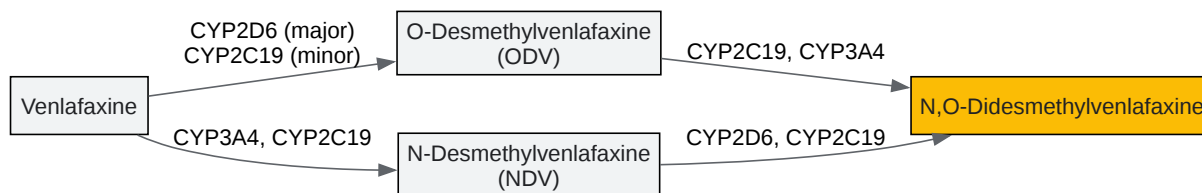
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]
- Flow Rate: 0.3 - 0.5 mL/min.[7]
- Gradient: A typical gradient might start at 5-10% B, ramp up to 90-95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration.[7]
- Column Temperature: 30-40 °C.[7]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).

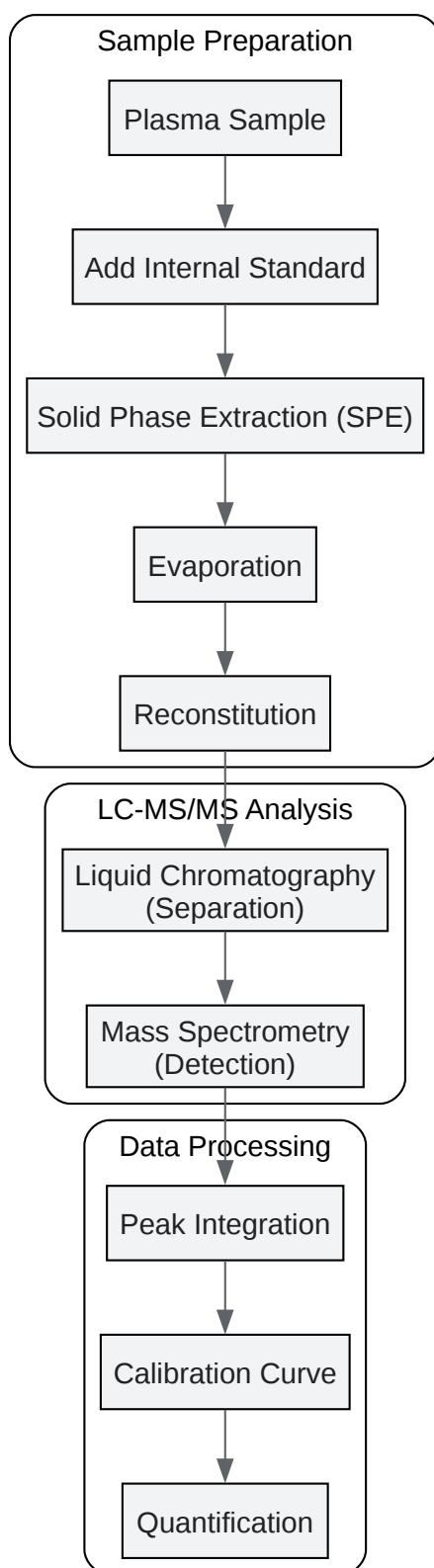
4. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
- Determine the concentration of **N,O-Didesmethylvenlafaxine** in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolic Pathway of Venlafaxine





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- To cite this document: BenchChem. [Application Notes and Protocols for N,O-Didesmethylvenlafaxine Certified Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015946#n-o-didesmethylvenlafaxine-certified-reference-standard-for-chromatography>]

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